1-(5-Chloro-2,4-dimethoxyphenyl)-3-methyl-2-thiourea
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Overview
Description
1-(5-Chloro-2,4-dimethoxyphenyl)-3-methyl-2-thiourea is an organic compound belonging to the class of thioureas It is characterized by the presence of a chlorinated dimethoxyphenyl group and a methyl-substituted thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-methyl-2-thiourea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2,4-dimethoxyphenyl)-3-methyl-2-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloro-2,4-dimethoxyphenyl)-3-methyl-2-thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-methyl-2-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and interact with enzymes or receptors, leading to modulation of their activity. The chlorinated phenyl group may enhance the compound’s binding affinity and specificity towards its targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea
- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-furfurylurea
- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-pyridyl)urea
Uniqueness
1-(5-Chloro-2,4-dimethoxyphenyl)-3-methyl-2-thiourea is unique due to its specific substitution pattern and the presence of a thiourea moiety This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development
Properties
CAS No. |
77992-03-1 |
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Molecular Formula |
C10H13ClN2O2S |
Molecular Weight |
260.74 g/mol |
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-methylthiourea |
InChI |
InChI=1S/C10H13ClN2O2S/c1-12-10(16)13-7-4-6(11)8(14-2)5-9(7)15-3/h4-5H,1-3H3,(H2,12,13,16) |
InChI Key |
NELYZUPALKKDFK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC1=CC(=C(C=C1OC)OC)Cl |
Origin of Product |
United States |
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